molecular formula C10H8IN B1529816 3-Iodo-8-methylquinoline CAS No. 1424245-96-4

3-Iodo-8-methylquinoline

Cat. No.: B1529816
CAS No.: 1424245-96-4
M. Wt: 269.08 g/mol
InChI Key: HXXVZZCLBYBYLR-UHFFFAOYSA-N
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Description

3-Iodo-8-methylquinoline is a chemical compound with the molecular formula C10H8IN It is a derivative of quinoline, featuring an iodine atom at the 3-position and a methyl group at the 8-position of the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-8-methylquinoline can be synthesized through several methods. One common approach involves the iodination of 8-methylquinoline using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl) or iodine trifluoride (IF3). The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods aim to optimize yield, purity, and cost-effectiveness. The choice of solvent, temperature, and reaction time are critical factors in achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-8-methylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of this compound derivatives with reduced functional groups.

  • Substitution: Introduction of various substituents at the iodine or methyl positions.

Scientific Research Applications

3-Iodo-8-methylquinoline has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Iodo-8-methylquinoline exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors. The molecular pathways involved can vary, but often include interactions with key biological molecules that regulate cellular processes.

Comparison with Similar Compounds

3-Iodo-8-methylquinoline is similar to other quinoline derivatives, such as 3-bromo-8-methylquinoline and 3-chloro-8-methylquinoline. its unique iodine atom imparts distinct chemical properties and reactivity compared to its bromo- and chloro- counterparts. These differences can influence its biological activity and industrial applications.

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Properties

IUPAC Name

3-iodo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXVZZCLBYBYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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